2,6-Dimethylpiperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,6-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-5-3-4-7(9)6(2)8-5/h5-9H,3-4H2,1-2H3 |
InChI Key |
VISBBLBXCAMUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(N1)C)O |
Origin of Product |
United States |
Synthesis Methodologies of 2,6 Dimethylpiperidin 3 Ol and Analogues
Chemo-Synthetic Approaches
Traditional organic synthesis provides a robust toolbox for the construction and functionalization of the piperidine (B6355638) scaffold. These methods often focus on building the heterocyclic ring from acyclic precursors or modifying existing pyridine (B92270) rings.
The formation of the piperidine ring is the cornerstone of synthesizing 2,6-Dimethylpiperidin-3-ol. Various strategies have been developed to achieve this, often focusing on intramolecular cyclization reactions to ensure high efficiency and control.
Key chemical strategies include:
Intramolecular Reductive Amination : This is one of the most popular methods for constructing the piperidine ring. researchgate.net It typically involves the cyclization of an amino ketone or amino aldehyde precursor, where the amine and carbonyl groups react to form a cyclic imine or enamine, which is then reduced in situ to the piperidine.
Intramolecular Michael Addition : Also known as the aza-Michael reaction, this approach involves the addition of an amine to an α,β-unsaturated carbonyl compound, forming the six-membered ring in a straightforward manner. nih.gov This method is highly effective for creating enantiomerically enriched N-heterocycles. nih.gov
Metal-Catalyzed Cyclization : Palladium-catalyzed reactions, such as the aza-Heck cyclization, can be used to form the piperidine ring from appropriately functionalized acyclic precursors. nih.gov These methods offer access to diverse substitution patterns.
Cyclization from Pyridine Precursors : A common approach involves the synthesis of a substituted pyridine, such as 2,6-dimethylpyridine (B142122) (2,6-lutidine), which is then reduced to the corresponding piperidine. wikipedia.org The initial pyridine can be constructed via classic methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia. orgsyn.org
| Strategy | Key Reaction | Precursor Type | Reference |
|---|---|---|---|
| Intramolecular Reductive Amination | Cyclization/Reduction | Amino-ketone/aldehyde | researchgate.net |
| Intramolecular aza-Michael Reaction | Conjugate Addition | Amine and α,β-unsaturated carbonyl | nih.gov |
| Reduction of Pyridines | Catalytic Hydrogenation | Substituted Pyridine | wikipedia.org |
| Palladium-Catalyzed Cyclization | Aza-Heck Reaction | N-tethered alkene | nih.gov |
Achieving regioselectivity, particularly at the C3 position where the hydroxyl group resides, is a significant synthetic challenge. Direct C-H functionalization of the piperidine ring is an advanced strategy that can introduce substituents at specific positions. The site selectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govnih.gov
For instance, rhodium-catalyzed C-H insertion reactions have been developed for the functionalization of piperidines. While direct activation at the C2 position is often favored electronically, steric shielding by the catalyst and protecting groups can direct functionalization to other positions like C4. nih.gov Functionalization at the C3 position is electronically disfavored due to the inductive effect of the nitrogen. nih.gov An indirect approach to achieve C3 substitution involves the cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive, regioselective ring-opening of the resulting cyclopropane. nih.govnih.gov This sequence allows for the introduction of a functional group specifically at the C3 position, which can then be converted to a hydroxyl group if not already present.
The presence of methyl groups at C2 and C6 and a hydroxyl group at C3 creates multiple stereocenters, making stereocontrol a critical aspect of the synthesis. Several asymmetric strategies have been developed to produce specific stereoisomers of 2,6-disubstituted-3-piperidinols.
Nucleophilic Addition to Chiral Pyridinium (B92312) Salts : An asymmetric synthesis of 2,6-disubstituted 3-piperidinols with a cis relationship between the C2 and C3 substituents and a trans relationship between the C2 and C6 substituents has been achieved. nih.gov This multi-step sequence involves the stereocontrolled addition of an organomagnesium reagent to a chiral pyridinium salt, followed by hydrogenation and a highly diastereoselective epoxidation-nucleophilic addition. nih.gov
Asymmetric Dihydroxylation : Sharpless asymmetric dihydroxylation has been employed as a key step in a highly efficient approach to synthesize the enantioenriched 2,6-disubstituted piperidin-3-ol skeleton from an aldehyde starting material. lookchem.comncl.res.in This method was successfully applied to the total synthesis of prosopis alkaloids like (–)-deoxoprosopinine and (+)-deoxoprosophylline. lookchem.com
Organocatalysis : Organocatalytic methods have been developed as part of efficient approaches to the 2,6-disubstituted piperidin-3-ol core structure. ncl.res.in
Rhodium-Catalyzed Asymmetric Carbometalation : An asymmetric route to enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine (B1217469) derivative. This key step provides 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be further reduced to the desired piperidine. snnu.edu.cn
| Stereoselective Method | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|
| Chiral Pyridinium Salt Addition | Diastereoselective nucleophilic addition | 2,3-cis and 2,6-trans | nih.gov |
| Asymmetric Dihydroxylation | Sharpless AD | Enantioenriched diol precursor | lookchem.comncl.res.in |
| Asymmetric Carbometalation | Rh-catalyzed reductive Heck reaction | Enantioenriched 3-substituted piperidine | snnu.edu.cn |
Biocatalytic and Chemo-Enzymatic Synthesis
Biocatalysis offers a powerful alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. nih.gov The use of enzymes, either alone or in combination with chemical steps, has enabled the efficient synthesis of chiral piperidine intermediates. nih.gov
Enzymes are increasingly used to produce chiral building blocks for complex molecules. nih.gov For piperidine synthesis, several enzymatic strategies have proven effective.
Asymmetric Dearomatization of Pyridines : A chemo-enzymatic approach can convert activated pyridines into piperidines with precise stereochemistry. nih.gov A key step in this process is a stereoselective one-pot cascade involving an amine oxidase and an ene imine reductase, which transforms N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov
Lipase-Catalyzed Multicomponent Reactions : Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze multicomponent reactions for the synthesis of piperidine derivatives. rsc.orgsemanticscholar.org This approach combines reactants like an aldehyde, an amine, and an acetoacetate (B1235776) ester in a single step to generate the piperidine scaffold. rsc.org
Transaminase-Based Cascades : A hybrid bio-organocatalytic cascade using a transaminase can generate a key reactive intermediate for a subsequent complexity-building Mannich reaction, leading to the formation of 2-substituted piperidines. rsc.org
Kinetic resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. In the context of this compound, this is particularly relevant for resolving the racemic alcohol.
Enzymatic Kinetic Resolution (EKR) : This method exploits the ability of enzymes, typically lipases, to selectively react with only one enantiomer of a racemic mixture. mdpi.com For a racemic piperidinol, a lipase can catalyze the acylation (esterification) of one enantiomer at a much faster rate than the other. youtube.com By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol enantiomer and the acylated ester of the other enantiomer in high enantiomeric purity. mdpi.comyoutube.com Lipases from Candida rugosa have been shown to be effective in such resolutions. mdpi.com
Dynamic Kinetic Resolution (DKR) : A significant limitation of EKR is its maximum theoretical yield of 50% for a single enantiomer. organic-chemistry.org Dynamic kinetic resolution overcomes this by combining the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org A chemoenzymatic DKR process can utilize a lipase (e.g., CALB) for the resolution and a metal catalyst (e.g., a Ruthenium complex) to continuously racemize the unreacted alcohol. organic-chemistry.orgnih.gov This allows, in principle, for the complete conversion of the racemate into a single, enantiomerically pure product, achieving yields approaching 100%. youtube.com
| Technique | Catalyst(s) | Principle | Max. Theoretical Yield |
|---|---|---|---|
| Enzymatic Kinetic Resolution (EKR) | Lipase (e.g., Candida rugosa lipase) | Selective acylation of one alcohol enantiomer | 50% |
| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Racemization Catalyst (e.g., Ru complex) | Selective acylation combined with in-situ racemization of the unreacted enantiomer | 100% |
Stereochemistry and Conformational Analysis of 2,6 Dimethylpiperidin 3 Ol
Conformational Preferences of the Piperidine (B6355638) Ring System
The six-membered piperidine ring is a fundamental heterocyclic scaffold in numerous alkaloids and pharmacologically active compounds. rsc.org Its conformational behavior is paramount to its chemical properties and biological function.
Chair Conformation and Inversion Dynamics
Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. This is the most stable energetic state for the ring system. westernsydney.edu.au The piperidine ring is not static; it undergoes a dynamic process of ring inversion, or "chair flip," where one chair conformer converts into another. conicet.gov.ar This inversion proceeds through higher-energy transition states, including twist and boat conformations. rsc.org
The energy barrier for this chair-chair interconversion is relatively low, allowing for rapid equilibrium between the two chair forms at room temperature. osti.gov Another dynamic process in piperidine is nitrogen inversion, where the substituent on the nitrogen atom rapidly flips between axial and equatorial positions. The barrier for nitrogen inversion is typically lower than that for ring inversion. osti.gov
Steric and Electronic Effects of Methyl and Hydroxyl Substituents
In 2,6-dimethylpiperidin-3-ol, the conformational equilibrium is dictated by the positions of the two methyl groups and the hydroxyl group. Substituents on a piperidine ring can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring).
Steric Effects: Generally, bulky substituents favor the equatorial position to avoid destabilizing steric interactions with other atoms. The most significant of these are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the axial hydrogens on the same side of the ring. researchgate.net For this compound, the conformer where both methyl groups and the hydroxyl group occupy equatorial positions is expected to be the most stable, as this arrangement minimizes steric strain.
Electronic Effects: The hydroxyl group introduces the possibility of electronic effects, such as intramolecular hydrogen bonding. westernsydney.edu.au A hydrogen bond could potentially form between the hydroxyl group (as a donor) and the nitrogen atom's lone pair of electrons (as an acceptor). This interaction could stabilize certain conformations, potentially even one where the hydroxyl group is in an axial position, if it brings the interacting groups into favorable proximity. The balance between minimizing steric hindrance and optimizing favorable electronic interactions ultimately determines the predominant conformation. westernsydney.edu.auresearchgate.net
| Interaction Type | Substituents Involved | Preferred Orientation | Effect on Stability |
|---|---|---|---|
| Steric (1,3-Diaxial) | Methyl (C2, C6), Hydroxyl (C3) | Equatorial | Destabilizes axial conformations due to steric repulsion. |
| Electronic (Intramolecular H-Bonding) | Hydroxyl (C3-OH) and Nitrogen (N1) | Axial or Equatorial | May stabilize a conformation that allows for hydrogen bonding, potentially counteracting some steric strain. |
Diastereoisomerism and Enantiomerism in this compound
The presence of three stereocenters in this compound (at carbons C2, C3, and C6) gives rise to multiple stereoisomers. Specifically, there are 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. The precise three-dimensional arrangement of the methyl and hydroxyl groups defines the specific stereoisomer and is critical to its chemical and physical properties. bath.ac.uk
Synthesis and Separation of Stereoisomers
The preparation of a single, specific stereoisomer of this compound requires stereoselective synthetic methods. Such strategies are designed to control the formation of the chiral centers during the reaction. Common approaches in piperidine synthesis include:
Diastereoselective Reduction: The reduction of a corresponding ketone precursor, 2,6-dimethylpiperidin-3-one, can be controlled using specific reagents to favor the formation of one diastereomer of the alcohol over others.
Stereocontrolled Conjugate Additions: Building the ring system through methods like conjugate addition to a pyridinone precursor can set the stereochemistry at the 2 and 6 positions. acs.org
Prins-Ritter Reaction Sequences: These methods can be employed for the stereoselective synthesis of substituted piperidines. researchgate.net
If a synthesis results in a mixture of stereoisomers, they must be separated. Diastereomers have different physical properties and can often be separated by standard techniques like column chromatography or crystallization. Separating enantiomers, however, requires chiral methods, such as chiral chromatography.
Influence of Stereochemistry on Reactivity and Molecular Recognition in Research
The specific stereochemistry of this compound profoundly influences its function in research applications, particularly in fields where molecular shape is crucial. nih.gov The spatial arrangement of the methyl and hydroxyl groups creates a unique three-dimensional structure that dictates how the molecule can interact with other chiral molecules, such as enzymes, receptors, or metal catalysts. bath.ac.uknih.gov
In medicinal chemistry research, the biological activity of piperidine-containing compounds is often dependent on a single stereoisomer, as only that specific shape will fit correctly into the binding site of a biological target. nih.gov Similarly, in asymmetric catalysis, if used as a chiral ligand, the stereochemistry of the molecule would be directly responsible for controlling the stereochemical outcome of the catalyzed reaction.
Structural Characterization Techniques in Stereochemical Assignments (e.g., NMR, X-ray Crystallography)
Determining the precise conformation and stereochemistry of the different isomers of this compound relies on advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of molecules in solution.
¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons (e.g., H2 and H3) is highly dependent on the dihedral angle between them. A large J-value typically indicates a trans-diaxial relationship, while smaller values are characteristic of axial-equatorial or equatorial-equatorial relationships. This allows for the assignment of the relative configuration of the substituents.
X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state. dtic.mil By diffracting X-rays off a single crystal of a compound, a precise three-dimensional map of electron density can be generated, revealing exact bond lengths, bond angles, and the absolute configuration of the stereocenters. dtic.milsoton.ac.uk It is considered the gold standard for stereochemical assignment. soton.ac.uk
| Technique | Information Provided | Application to this compound |
|---|---|---|
| NMR Spectroscopy | Relative configuration, solution-state conformation, proton-proton proximities. | Determine axial/equatorial positions of substituents via J-couplings; confirm spatial relationships via NOE. researchgate.net |
| X-ray Crystallography | Absolute configuration, solid-state conformation, precise bond lengths and angles. | Provides a definitive, unambiguous 3D structure of a single stereoisomer. dtic.mil |
Research on Derivatives and Analogues of 2,6 Dimethylpiperidin 3 Ol
Design and Synthesis of Functionalized Derivatives
The synthesis of functionalized piperidine (B6355638) derivatives, including analogues of 2,6-Dimethylpiperidin-3-ol, employs a variety of strategic chemical reactions. A prevalent method is the Mannich reaction, a one-pot condensation process used to create piperidin-4-one precursors. biomedpharmajournal.orgresearchgate.netnih.gov This reaction typically involves condensing a ketone (like ethyl methyl ketone or 2-pentanone), various aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent. biomedpharmajournal.orgnih.gov
Multi-component reactions are also utilized for their efficiency, allowing the one-pot synthesis of complex piperidine structures from simple starting materials. researchgate.net Other synthetic strategies include:
Wittig Olefination and O-alkylation: These methods are used to build and modify side chains attached to the piperidine core. biointerfaceresearch.comresearchgate.net
Intramolecular Cyclization: Various cyclization cascades, including radical cyclizations of 1,6-enynes and reductive hydroamination of alkynes, have been developed to form the core piperidine ring. nih.gov
Aza-semipinacol-type Rearrangement: This novel rearrangement has been used to synthesize functionalized 2-pyridones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, demonstrating advanced methods for creating complex derivatives. nih.gov
These synthetic approaches enable the creation of diverse libraries of compounds where functional groups can be systematically varied to probe their biological effects.
Exploration of Structural Modifications and Substituent Effects
Structural modifications of the piperidine scaffold are central to developing new derivatives with specific properties. Researchers systematically alter various parts of the molecule, including the substituents on the nitrogen and carbon atoms of the ring.
Key areas of modification include:
Aryl Substituents: The nature and position of substituents on the 2- and 6-position aryl rings significantly influence the molecule's properties. Electron-withdrawing groups (like chloro) and electron-donating groups (like methoxy (B1213986) or methyl) are commonly explored. biomedpharmajournal.orgnih.govresearchgate.net
Alkyl Substituents: The introduction of alkyl groups, such as methyl groups at the 3- and 5-positions, affects the stereochemistry and conformational preferences of the piperidine ring. researchgate.netresearchgate.net
Stereochemistry: The three-dimensional arrangement of the substituents is critical. Studies using NMR spectroscopy have shown that many 2,6-diarylpiperidin-4-one derivatives prefer a chair conformation with the bulky aryl groups in equatorial positions to minimize steric hindrance. nih.govresearchgate.net This conformational preference is a key determinant of biological activity.
Lipophilicity: The hydrophobicity or hydrophilicity of the molecule, often altered by adding or changing heterocyclic rings or other functional groups, plays a crucial role in receptor binding. nih.gov
These modifications allow for the fine-tuning of a compound's electronic, steric, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies in Pre-Clinical Research
Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. These studies guide the rational design of more potent and selective compounds.
For piperidine derivatives, SAR analyses have revealed several key trends. For instance, in the pursuit of anti-HIV inhibitors from betulinic acid, it was found that an amide formed between a piperazine (B1678402) and the core structure was generally more beneficial for antiviral activity than an ester. nih.gov Similarly, for CXCR3 chemokine antagonists, SAR studies highlighted that substitution at the 2'-piperazine position had a pronounced effect on receptor affinity. nih.gov The presence of specific functional groups, such as a dimethyl succinate (B1194679) ester at the C-3 position, can be essential for activity, and its removal can lead to a significant loss of potency. nih.gov
A significant area of research for piperidine derivatives has been their potential as antimicrobial agents. Numerous studies have screened these compounds against a range of bacterial and fungal pathogens.
Research findings indicate that:
Substituent Effects: The presence of a chloro substituent on the phenyl rings of piperidin-4-ones has been associated with excellent antibacterial activity. researchgate.net
Activity Spectrum: Certain series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant in vitro activity against various bacterial strains, with some compounds exhibiting potency comparable to the standard drug ampicillin. biomedpharmajournal.org
Antifungal Properties: Many derivatives also exhibit antifungal activity. biomedpharmajournal.orgresearchgate.netresearchgate.net For example, specific oxime derivatives of 2,6-diaryl-3-methyl-4-piperidones were found to be potent against Aspergillus niger and Candida albicans. researchgate.net In another study, a series of 3-benzyl-2,6-diarylpiperidin-4-ones exhibited better antifungal than antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 50 μg/mL. researchgate.net
Hydrocarbon Chain Length: In gemini (B1671429) quaternary ammonium salts derived from dianhydro-l-iditol, antimicrobial activity was shown to be dependent on the length of the hydrocarbon chain, with longer chains (e.g., decyl) leading to greater potency. mdpi.com
The following table summarizes the antimicrobial activity of selected piperidine derivatives from various research models.
| Compound Type | Test Organism | Activity Measurement (MIC) | Reference |
| Piperidine Derivative 8 | Selected Bacteria | 16–64 μg/mL | nih.gov |
| Piperidine Derivative 8 | Selected Yeasts | 64–256 μg/mL | nih.gov |
| Piperidine Derivative 5 | Selected Bacteria | 32–128 μg/mL | nih.gov |
| Piperidine Derivative 6 | Various Bacteria | Strong inhibitory activity | academicjournals.org |
| 3-benzyl-2,6-diarylpiperidine-4-ones | Bacteria & Fungi | As low as 50 μg/mL | researchgate.net |
| QAS with decyl residues | C. albicans & C. glabrata | 16–32 μg/mL | mdpi.com |
| QAS with decyl residues | E. coli | 32 μg/mL | mdpi.com |
| QAS with decyl residues | S. aureus | 8 μg/mL | mdpi.com |
Derivatives of the piperidine scaffold have been extensively investigated as inhibitors of various enzymes and as ligands for specific receptors in in vitro settings.
Receptor Ligand Research:
Sigma Receptors: A series of 3,3-dimethylpiperidine (B75641) derivatives were tested for their binding affinity at σ₁ and σ₂ receptors. Several compounds demonstrated very high affinity for the σ₁ receptor, with Kᵢ values in the sub-nanomolar range (e.g., 0.14–0.38 nM), along with good selectivity over the σ₂ receptor. nih.gov
Opioid Receptors: Analogues based on 2,6-dimethyltyrosine were developed as ligands for the mu opioid receptor (MOR), showing improved affinity and, in some cases, unexpected potency and selectivity. nih.gov
CXCR3 Receptors: Pyridyl-piperazinyl-piperidine derivatives have been explored as CXCR3 chemokine antagonists, with one analogue exhibiting a human CXCR3 IC₅₀ of 0.2 nM. nih.gov
Enzyme Inhibition Research:
Renin Inhibition: Molecular docking studies have been used to analyze the interaction between 2,6-diphenylpiperidin-4-ol (B8612959) derivatives and renin, an enzyme involved in blood pressure regulation. These in silico studies help predict the binding modes and potency of these compounds as potential anti-hypertensive agents. ijpbs.com
Dipeptidyl Peptidase III (DPP III) Inhibition: Coumarin derivatives were studied as inhibitors of human DPP III, with one compound, 3-benzoyl-7-hydroxy-2H-chromen-2-one, identified as the most potent inhibitor with an IC₅₀ value of 1.10 μM. nih.gov
Cyclooxygenase (COX) Inhibition: Derivatives of pyrrolo[3,4-c]pyrrole (B14788784) were investigated for their ability to inhibit COX-1 and COX-2 enzymes. One compound showed higher COX-2 inhibitory activity than the reference drug Meloxicam. nih.gov
The table below presents data on the enzyme and receptor binding activities of selected piperidine analogues and related compounds.
| Compound Series | Target | Activity Measurement | Value | Reference |
| 3,3-dimethylpiperidine derivative 18a | σ₁ Receptor | Kᵢ | 0.14 nM | nih.gov |
| 3,3-dimethylpiperidine derivative 19a,b | σ₁ Receptor | Kᵢ | 0.38 nM | nih.gov |
| Pyridyl-piperazinyl-piperidine 18j | CXCR3 Receptor | IC₅₀ | 0.2 nM | nih.gov |
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | hDPP III Enzyme | IC₅₀ | 1.10 μM | nih.gov |
| Pyrrolo[3,4-c]pyrrole derivative 3e | COX-2 Enzyme | IC₅₀ | 56.43 μM | nih.gov |
Computational Chemistry and Theoretical Studies of 2,6 Dimethylpiperidin 3 Ol
Quantum Mechanical Calculations (e.g., Density Functional Theory)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is a method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost, making it suitable for calculating the properties of organic molecules like 2,6-dimethylpiperidin-3-ol. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that dictate the molecule's stability and reactivity.
Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this process would involve determining the most stable three-dimensional structure, including precise bond lengths, bond angles, and dihedral angles. The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable.
The presence of methyl and hydroxyl substituents at positions 2, 6, and 3 introduces multiple stereoisomers (diastereomers and enantiomers), each with its own unique energetic landscape. Theoretical calculations can map these landscapes by identifying various stable conformers and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformations at equilibrium. While specific DFT studies detailing the optimized geometry of this compound are not widely available in the literature, the methodology remains a standard approach for such analysis.
Table 1: Representative Theoretical Bond Parameters for a Substituted Piperidine Ring (Illustrative) Note: This table is illustrative and does not represent experimentally verified data for this compound. It shows typical parameters that would be calculated via DFT.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-N Bond Length | The distance between carbon and nitrogen atoms in the ring. | ~ 1.47 Å |
| C-C Bond Length | The distance between carbon atoms in the ring. | ~ 1.53 Å |
| C-O Bond Length | The distance between the ring carbon and the hydroxyl oxygen. | ~ 1.43 Å |
| C-N-C Angle | The angle formed by two carbon atoms and the central nitrogen. | ~ 111° |
DFT is also used to calculate the electronic properties of a molecule, which are essential for predicting its chemical reactivity. Key parameters are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital containing the most loosely held electrons. A higher HOMO energy suggests a greater ability to donate electrons, indicating susceptibility to electrophilic attack.
LUMO: Represents the first available empty orbital. A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
From these orbital energies, global reactivity descriptors can be calculated to quantify chemical behavior. These include electronegativity, chemical hardness, and softness. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 2: Calculated Electronic Properties and Reactivity Descriptors (Illustrative) Note: The values in this table are hypothetical examples for illustrative purposes and are not specific calculated data for this compound.
| Property | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | +1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity. | 8.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution. | 4.0 eV |
Molecular Modeling and Simulation Techniques
Beyond static quantum mechanical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with other entities. These methods are invaluable for understanding complex biological and chemical systems.
Due to the flexibility of its six-membered ring and rotatable substituent bonds, this compound does not exist as a single static structure but as a collection of interconverting conformers, known as a conformational ensemble. Conformational analysis aims to identify the most probable structures within this ensemble and their relative populations.
This analysis can be performed using molecular mechanics force fields or more rigorous quantum mechanical methods. The results provide a comprehensive picture of the molecule's structural diversity in solution, which is crucial for understanding its properties and biological activity. For instance, the specific orientation of the hydroxyl and methyl groups (axial vs. equatorial) in the dominant chair conformers will significantly influence how the molecule interacts with its environment.
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to structure-based drug design. If this compound were being investigated as a potential therapeutic agent, docking would be used to predict its binding affinity and mode of interaction with a specific biological target.
The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding energy. A lower binding energy score typically indicates a more stable and favorable interaction. The analysis reveals key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site.
Table 3: Hypothetical Molecular Docking Results for this compound (Illustrative) Note: This table illustrates the type of data generated from a molecular docking study and is not based on actual experimental results for this compound.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase A | -7.5 | ASP 150, LYS 45 | Hydrogen Bond |
| VAL 30, LEU 148 | Hydrophobic Interaction | ||
| Hypothetical Receptor B | -6.8 | SER 98, THR 100 | Hydrogen Bond |
Applications of 2,6 Dimethylpiperidin 3 Ol As a Building Block in Organic Synthesis
Precursor in the Synthesis of Diverse Chemical Entities
The primary application of the 2,6-disubstituted piperidin-3-ol core, including the 2,6-dimethyl variant, is in the stereoselective synthesis of alkaloid lipids. researchgate.net These natural products are characterized by a polar 2,6-disubstituted-3-piperidinol head group and a lipid tail. researchgate.net The specific stereochemistry of the substituents on the piperidine (B6355638) ring is crucial for their biological activity, making asymmetric synthesis a key area of research.
The 2,6-dimethylpiperidin-3-ol structure is a key component of several Prosopis alkaloids, which are known for their potential antibiotic and central nervous system stimulating properties. lookchem.com Synthetic strategies have been developed to access these molecules, demonstrating the role of this piperidine derivative as a crucial intermediate. Notable examples include the synthesis of (-)-deoxoprosopinine and (+)-deoxoprosophylline. lookchem.comresearchgate.net
The versatility of this building block is further highlighted by its use in the synthesis of a variety of other piperidinol alkaloids. elsevierpure.comnih.gov Different diastereomers of the 2,6-disubstituted 3-piperidinol core can be accessed and subsequently elaborated into complex natural products. elsevierpure.com This adaptability makes it a foundational component in the synthesis of compounds like (+)-prosafrinine, (-)-iso-6-cassine, and (-)-prosophylline. nih.gov
Table 1: Examples of Alkaloids Synthesized from 2,6-Disubstituted Piperidin-3-ol Scaffolds
| Alkaloid | Key Synthetic Feature | Reference |
| (-)-Deoxoprosopinine | Stereoselective approach from a piperidin-3-ol framework | lookchem.comresearchgate.net |
| (+)-Deoxoprosophylline | Asymmetric synthesis utilizing a piperidin-3-ol precursor | lookchem.comresearchgate.net |
| (-)-Prosophylline | Chiral synthesis from a 2-piperidone (B129406) building block | nih.gov |
| (-)-Prosopinine | Chiral synthesis from a 2,6-disubstituted 3-piperidinol | researchgate.netnih.gov |
| (+)-Cassine | A representative alkaloid lipid with the core structure | researchgate.net |
| (-)-Spectaline | Synthesis involves a known piperidine intermediate derived from a 2-piperidone building block | researchgate.netnih.gov |
| (+)-Prosafrinine | Synthesized from a versatile 2,6-disubstituted 3-piperidinol building block | nih.gov |
| (-)-Iso-6-cassine | Derived from a chiral 2,6-disubstituted 3-piperidinol building block | nih.gov |
Scaffold for Heterocyclic and Polycyclic Systems
The piperidine ring is a privileged scaffold in medicinal chemistry and diversity-oriented synthesis. nih.gov Its three-dimensional structure and the ability to introduce substituents at multiple positions make it an ideal starting point for the construction of novel heterocyclic and polycyclic frameworks. nih.govnih.gov While specific examples focusing solely on this compound are not extensively documented, the general principle of using substituted piperidines as foundational scaffolds is well-established.
A common strategy involves using a pre-formed piperidine ring and applying a series of ring-forming reactions to build additional fused or spirocyclic systems. nih.govnih.gov For instance, multicomponent assembly processes using 2-arylpiperidines have been employed to generate structurally diverse polyheterocyclic scaffolds. nih.gov These complex structures often serve as cores for new therapeutic agents. The functional groups present in this compound—the secondary amine and the hydroxyl group—provide reactive handles for such elaborations, allowing for the sequential construction of new rings.
The development of novel synthetic methods, such as tandem cyclization reactions, allows for the efficient conversion of simple piperidine-based precursors into complex, multi-ring systems that are of significant interest in drug discovery. nih.govnih.gov
Role in the Development of Chiral Catalysts and Ligands for Research
In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Chiral backbones are essential for creating a well-defined steric and electronic environment around a metal center. The rigid, chair-like conformation of the piperidine ring, combined with its inherent chirality when substituted, makes it an attractive scaffold for ligand design.
Although direct derivatization of this compound into widely used catalysts is not a major focus in the reviewed literature, the principles of ligand design support its potential in this area. The nitrogen atom can act as a coordination site, while the hydroxyl group and methyl substituents can be modified to tune the ligand's properties. The synthesis of novel P,N-ligands, which incorporate both a phosphorus and a nitrogen donor atom, often relies on chiral backbones to induce asymmetry. nih.gov For example, chiral cycloiminophosphanes have been prepared from natural products like l-menthone to serve as asymmetric 1,3-P,N ligands. nih.gov
The overarching goal in this field is to create modular ligands where the structure can be systematically varied to optimize performance in a specific catalytic transformation. nih.gov The substituted piperidine framework, as exemplified by this compound, represents a potential platform for the development of new classes of chiral ligands and organocatalysts for asymmetric synthesis.
Occurrence in Natural Products and Biosynthetic Research
Related Piperidine (B6355638) Alkaloid Structures in Nature
Several plant genera are known to produce piperidine alkaloids that bear a structural resemblance to 2,6-dimethylpiperidin-3-ol, particularly those with a 2,6-dialkyl substitution pattern and a hydroxyl group on the piperidine ring. Notable examples are found in the Cassia (Senna) and Prosopis genera.
The flowers, fruits, and leaves of various Cassia species have been identified as a rich source of piperidine alkaloids. researchgate.net Among these, (-)-spectaline is a well-characterized example of a 2,6-dialkyl-3-hydroxypiperidine alkaloid. nih.govresearchgate.net Further research on Cassia spectabilis has led to the isolation of other related structures, such as (-)-3-O-acetylspectaline and (-)-7-hydroxyspectaline, demonstrating nature's ability to generate structural diversity around a common piperidine core. researchgate.net
The genus Prosopis, commonly known as mesquite, is another source of complex piperidine alkaloids. nih.govnih.govmdpi.com Phytochemical investigations of Prosopis juliflora, for instance, have revealed alkaloids like juliprosine (B1245453) and juliflorine, which feature a piperidine ring with a hydroxyl group and a long, complex side chain. researchgate.net These compounds highlight the structural variety that can be achieved from a simple piperidine scaffold.
The piperidine structural motif is also present in numerous other natural alkaloids, although they may be less directly related to the 2,6-dimethyl-3-ol substitution pattern. wikipedia.orgijnrd.org These include well-known compounds like piperine (B192125) from black pepper, the fire ant toxin solenopsin, and the hemlock alkaloid coniine. ijnrd.org
Below is an interactive data table summarizing some of the naturally occurring piperidine alkaloids structurally related to this compound.
| Compound Name | Natural Source | Key Structural Features |
| (-)-Spectaline | Cassia leptophylla nih.govresearchgate.net | 2,6-dialkyl-3-hydroxypiperidine |
| (-)-3-O-Acetylspectaline | Cassia spectabilis researchgate.net | Acetylated 3-hydroxy group |
| (-)-7-Hydroxyspectaline | Cassia spectabilis researchgate.net | Additional hydroxylation on the side chain |
| Iso-6-spectaline | Cassia spectabilis researchgate.net | Isomer of spectaline |
| Juliprosine | Prosopis juliflora researchgate.net | Complex piperidine alkaloid with a hydroxyl group |
| Juliflorine | Prosopis juliflora researchgate.net | Structurally related to juliprosine |
Biosynthetic Pathways and Enzymes Involved in Piperidine Ring Formation (General Academic Interest)
The biosynthesis of the piperidine ring in these natural alkaloids is a subject of extensive academic research. The primary metabolic precursor for the piperidine nucleus is the amino acid L-lysine. researchgate.netnih.govwikipedia.org The general biosynthetic pathway involves a series of enzymatic transformations that convert this linear amino acid into a cyclic piperidine structure.
The initial and rate-limiting step in this pathway is the decarboxylation of L-lysine to produce cadaverine (B124047). nih.govnih.govresearchgate.netamanote.com This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. researchgate.net LDC belongs to the broader class of amino acid decarboxylases that play crucial roles in primary and secondary metabolism.
Following its formation, cadaverine undergoes oxidative deamination, a reaction that converts one of the primary amino groups into an aldehyde, yielding 5-aminopentanal (B1222117). researchgate.netresearchgate.net This step is catalyzed by a copper-containing amine oxidase (CAO) , sometimes referred to as diamine oxidase. researchgate.netresearchgate.netnih.govresearchgate.netseebeyondshop.com These enzymes are responsible for the oxidation of various primary amines in biological systems.
The resulting 5-aminopentanal is then poised for cyclization. Through a spontaneous (non-enzymatic) intramolecular Schiff base formation, 5-aminopentanal cyclizes to form the cyclic imine, Δ¹-piperideine. researchgate.netresearchgate.netmdpi.com This molecule represents a critical branch point and a key intermediate in the biosynthesis of a wide variety of piperidine alkaloids. researchgate.netmdpi.com
More recent research has uncovered an alternative, more direct route to Δ¹-piperideine in some plant species. A novel PLP-dependent enzyme, named Δ¹-piperideine synthase (PS) , has been identified that catalyzes the direct conversion of L-lysine to Δ¹-piperideine through an oxidative deamination mechanism, bypassing the free cadaverine intermediate. biorxiv.org This discovery highlights the evolutionary diversity of biosynthetic pathways leading to the same core structure.
From Δ¹-piperideine, further enzymatic modifications such as reduction, oxidation, and the addition of various side chains lead to the vast array of structurally diverse piperidine alkaloids observed in nature. researchgate.net
Advanced Research Perspectives and Future Directions
Development of Novel Asymmetric Synthetic Methodologies
The precise control of stereochemistry is paramount in the synthesis of 2,6-dimethylpiperidin-3-ol and its analogs, as different stereoisomers can exhibit vastly different biological activities. Consequently, a significant research focus is the development of novel and efficient asymmetric synthetic routes that provide access to enantiomerically pure or enriched stereoisomers.
Recent advancements have moved beyond classical resolution techniques to more elegant and atom-economical catalytic asymmetric methods. These strategies aim to establish the key stereocenters at the C2, C3, and C6 positions with high fidelity.
Key Asymmetric Strategies:
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral transition metal catalysts, such as those based on iridium(I) with P,N-ligands, has emerged as a powerful tool. This method allows for the stereoselective reduction of the pyridine (B92270) ring to a piperidine (B6355638) core, establishing the relative and absolute stereochemistry of the substituents.
Substrate-Controlled Diastereoselective Reactions: Many modern syntheses employ chiral auxiliaries or leverage existing stereocenters within a synthetic intermediate to direct the stereochemical outcome of subsequent transformations. For instance, the diastereoselective addition of organometallic reagents to chiral imines or nitrones derived from accessible starting materials can effectively set the stereochemistry at the C2 and C6 positions.
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for generating chiral building blocks. Ketoreductases, for example, can perform the asymmetric reduction of a ketone precursor to the desired chiral alcohol with high enantiomeric excess. Lipases are also employed for the kinetic resolution of racemic mixtures of this compound or its precursors.
Memory of Chirality and Dynamic Kinetic Resolution: Innovative approaches such as utilizing the "memory of chirality" in certain intermediates or employing dynamic kinetic resolution protocols are being explored to further enhance the efficiency and stereoselectivity of synthetic routes.
These methodologies are often employed in the total synthesis of natural products containing the 2,6-disubstituted piperidin-3-ol core, such as deoxocassine (B1246555) and prosophylline, providing access to specific diastereomers. researchgate.net
Expanding the Scope of Derivatization and Scaffold Modification
The this compound core is not merely a synthetic target but a versatile scaffold for further chemical modification. Derivatization serves to explore the structure-activity relationship (SAR) of new compounds and to fine-tune their physicochemical properties.
Scaffold Hopping and Bioisosteric Replacement:
A key strategy in modern medicinal chemistry is "scaffold hopping," where the core structure of a known active molecule is replaced with a novel one to explore new chemical space, improve properties, or circumvent existing patents. Starting from the this compound scaffold, researchers can design and synthesize new core structures that maintain the essential pharmacophoric features. This can involve replacing the piperidine ring with other heterocyclic systems or altering the ring substitution pattern.
Bioisosteric replacement is another important tool. For example, the hydroxyl group at the C3 position could be replaced with other hydrogen bond donors or acceptors, such as an amine, thiol, or a small amide, to probe the interaction with biological targets. Similarly, the methyl groups at C2 and C6 can be substituted with other alkyl or aryl groups to modify lipophilicity and steric bulk.
Combinatorial Chemistry Approaches:
The functional groups on the this compound scaffold (the secondary amine and the hydroxyl group) are amenable to a wide range of chemical transformations. This allows for the generation of libraries of new derivatives using combinatorial chemistry approaches. For instance, the nitrogen atom can be acylated, alkylated, or sulfonylated, while the hydroxyl group can be etherified, esterified, or used as a handle for further functionalization. This systematic modification allows for a rapid exploration of the chemical space around the core scaffold.
Integration of Advanced Computational Approaches in Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery and chemical research, enabling the rational design of new molecules and providing insights into their behavior at an atomic level. For a scaffold like this compound, computational approaches play a crucial role in several areas.
Molecular Modeling and Docking Studies:
For derivatives of this compound with a known biological target, molecular docking simulations can predict the preferred binding mode and affinity of different analogs. These studies help to visualize the interactions between the small molecule and the protein's active site, guiding the design of new derivatives with improved potency and selectivity. By understanding the key hydrogen bonds, hydrophobic interactions, and steric clashes, chemists can make more informed decisions about which modifications are most likely to be beneficial.
Quantitative Structure-Activity Relationship (QSAR):
3D-QSAR studies can be employed to build predictive models that correlate the structural features of a series of this compound derivatives with their biological activity. These models can identify the key steric and electronic properties that are important for activity, allowing for the virtual screening of new, untested compounds and prioritizing them for synthesis.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. mdpi.com For this compound analogs, MD simulations can reveal the stability of the ligand-protein complex, the role of water molecules in the binding site, and any conformational changes that occur upon binding. mdpi.com This information is crucial for a deeper understanding of the binding mechanism and for the design of next-generation molecules.
Quantum Mechanics (QM) Calculations:
QM calculations can be used to accurately determine the electronic properties, conformational energies, and reactivity of this compound and its derivatives. This can be particularly useful for understanding the stereoelectronic effects that govern the molecule's shape and interactions.
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level (Non-Clinical)
Beyond simply identifying whether a compound is active, a fundamental goal of chemical biology is to understand how it works at a molecular level. For derivatives of this compound, this involves elucidating the precise non-clinical mechanisms of their interactions with biological macromolecules.
Biophysical Techniques for Target Engagement:
A variety of biophysical techniques can be used to confirm direct binding to a target protein and to quantify the thermodynamics and kinetics of the interaction. nih.gov These methods are crucial for validating the proposed mechanism of action and for differentiating between specific and non-specific effects.
| Biophysical Technique | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff), and binding affinity (Kd). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of the ligand binding site on the protein, and characterization of conformational changes upon binding. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex, revealing the precise atomic interactions. |
| Differential Scanning Fluorimetry (DSF) | Assessment of ligand-induced thermal stabilization of the target protein, confirming target engagement. |
Probing Molecular Mechanisms:
By combining these biophysical methods with site-directed mutagenesis of the target protein, researchers can pinpoint the key amino acid residues that are essential for binding. This detailed molecular information is invaluable for understanding the basis of selectivity and for the rational design of new compounds with tailored properties. For example, understanding the specific hydrogen bonding network between the 3-hydroxyl group of the piperidine ring and the target protein can guide future derivatization efforts to either enhance or abrogate this interaction. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
